molecular formula CH5N3O4 B085717 Urea nitrate CAS No. 124-47-0

Urea nitrate

Cat. No.: B085717
CAS No.: 124-47-0
M. Wt: 123.07 g/mol
InChI Key: AYTGUZPQPXGYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea nitrate is a chemical compound with the formula (NH₂)₂COHNO₃. It is a white crystalline solid that is highly soluble in water. This compound is known for its use as a fertilizer and as a high explosive. It has been utilized in various improvised explosive devices due to its ease of synthesis and availability of raw materials .

Mechanism of Action

Target of Action

Urea nitrate primarily targets the nitrogen metabolism in organisms . It plays a crucial role in the urea cycle , also known as the Krebs-Henseleit cycle . This cycle is responsible for the disposal of surplus amino nitrogen and ammonia as urea .

Mode of Action

This compound is produced in a single step by the reaction of urea with nitric acid . This reaction is exothermic, meaning it releases heat . The urea molecule contains a carbonyl group, where the oxygen atom pulls electrons away from the carbon atom, forming a polar bond with greater electron density around the oxygen atom . In a simplistic sense, nitric acid dissociates in aqueous solution into protons (hydrogen cations) and nitrate anions . The electrophilic proton contributed by the acid is attracted to the negatively charged oxygen atom on the urea molecule, and the two form a covalent bond .

Biochemical Pathways

The urea cycle is the primary biochemical pathway affected by this compound . This cycle occurs in the liver and spans both the mitochondria and the cytosolic compartments . The majority of ammonia is incorporated into urea in the liver and excreted by the kidney, while the remaining carbon-containing skeleton is oxidized or utilized in other anabolic pathways .

Pharmacokinetics

It’s known that this compound is produced in one step by the reaction of urea with nitric acid . This reaction is exothermic, and steps must be taken to control the temperature .

Result of Action

This compound is a high explosive that has been used in improvised explosive devices . It has a destructive power similar to better-known ammonium nitrate explosives, with a velocity of detonation between 3,400 m/s and 4,700 m/s .

Action Environment

The action of this compound is influenced by environmental factors. It is explosive when left in a dry state . Wetting reduces the possibility of explosion, but it may explode under prolonged exposure to heat or fire, even when wet . It reacts with strong oxidizers such as perchlorates and hypochlorites .

Biochemical Analysis

Biochemical Properties

Urea nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, including urease, which catalyzes the conversion of urea to CO2 and NH3 . The ammonia produced combines with water to produce ammonium hydroxide, a strong base that increases the pH of the medium .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the bacterium Klebsiella aerogenes, this compound influences the regulation of nitrate, arginine, glutamate, and ammonia assimilation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the regulation of NO metabolism, with genes such as norV, norR, and narI being upregulated in the presence of nitrogen .

Metabolic Pathways

This compound is involved in several metabolic pathways, including nitrate assimilation, the urea cycle (arginine and glutamate metabolism), and ammonia assimilation . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea nitrate can be synthesized by reacting urea with nitric acid. The reaction is exothermic, so it is essential to control the temperature to prevent decomposition. The reaction can be represented as:

(NH2)2CO+HNO3(NH2)2COHNO3(NH₂)₂CO + HNO₃ → (NH₂)₂COHNO₃ (NH2​)2​CO+HNO3​→(NH2​)2​COHNO3​

This reaction is typically carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by mixing urea and nitric acid in a controlled environment. The process involves careful monitoring of temperature and concentration to ensure the purity and yield of the product. The reaction is usually conducted in a batch reactor, and the product is crystallized out of the solution .

Chemical Reactions Analysis

Types of Reactions: Urea nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce nitrogen oxides and carbon dioxide.

    Reduction: It can be reduced to form urea and nitric oxide.

    Substitution: this compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used to replace the nitrate group under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Urea nitrate has several scientific research applications, including:

Properties

IUPAC Name

nitric acid;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTGUZPQPXGYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924672
Record name Carbamimidic acid--nitric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white odorless solid; [HSDB] Colorless to white odorless crystalline powder; [MSDSonline]
Record name Urea nitrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7691
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C, Insoluble in nitric acid, In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C
Record name Urea nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.690 g/cu cm at 20 °C
Record name Urea nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic leaflets from water, White leaflets, Colorless crystals, Crystalline solid, Colorless minerals or prisms

CAS No.

124-47-0, 17687-37-5
Record name Urea nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, nitrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17687-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidic acid--nitric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UREA NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ35702MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Urea nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

152 °C (decomposes)
Record name Urea nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea nitrate
Reactant of Route 2
Urea nitrate
Reactant of Route 3
Urea nitrate
Reactant of Route 4
Urea nitrate
Reactant of Route 5
Urea nitrate
Reactant of Route 6
Urea nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.